Gaviscon
Description
Historical Development of Alginate-Based Antacids
The foundation for alginate-based therapeutic applications traces back to 1881 when British chemical scientist Edward Charles Cowie Stanford first discovered and characterized alginic acid from brown seaweed. Stanford's pioneering work included not only the identification of this naturally occurring polysaccharide but also the development of the first extraction process, which he patented in the same year. The original extraction method involved soaking algae in water or diluted acid, followed by extraction with sodium carbonate, and finally precipitating the alginate from solution.
The chemical understanding of alginates evolved significantly throughout the early twentieth century. In 1926, researchers Atsuki and Tomoda, along with Schmidt and Vocke, independently reported that uronic acid was a constituent of alginic acid. This discovery was followed by the identification of D-mannuronic acid in alginate hydrolysates by various scientists in subsequent years. The complete chemical nature of alginate was not fully elucidated until 1955, when Fischer and Dorfel made the crucial discovery that alginate hydrolysates contained both D-mannuronic acid and L-guluronic acid, establishing alginate as a copolymer composed of two distinct monomeric units.
The transition from basic alginate research to pharmaceutical applications occurred gradually as scientists recognized the unique gel-forming properties of alginates in acidic environments. Brown seaweeds, ranging from giant kelp Macrocystis pyrifera measuring 20-40 meters in length to smaller species of 30-60 centimeters, became the primary commercial sources for alginate extraction. Different species of brown seaweed yield alginates with varying chemical structures, resulting in different physical properties that would later prove crucial for pharmaceutical formulations.
Discovery and Formulation Evolution
The breakthrough moment for alginate-based antacids occurred in 1964 when Swedish radiologist Dr. Stig Sandmark discovered the benefits of viscosity as a reflux suppressant through his concept of Gastric Viscosity Control. Sandmark's insight represented a paradigm shift from traditional acid neutralization approaches to a physical barrier mechanism that would form the foundation of modern alginate-based therapeutics.
The initial this compound formulation represented the first successful commercial application of Sandmark's gastric viscosity control principle. The product was developed as an extension of radiologic contrast agent research, where scientists observed that alginate-containing materials remained in the stomach for extended periods, up to four hours, and maintained their position on top of gastric contents during meal emptying. This observation led to the realization that alginates could serve as therapeutic agents for gastroesophageal reflux management.
The evolutionary timeline of this compound formulations demonstrates a systematic approach to chemical optimization. Following the original 1964 formulation, significant developments occurred with the introduction of this compound Advance in 1997. This formulation represented an advancement in alginate concentration and composition, designed to enhance raft formation properties. The most recent major innovation came in 2006 with the debut of this compound Double Action, which incorporated dual mechanisms combining alginate raft formation with enhanced antacid activity.
Research conducted on various international formulations revealed significant differences in alginate content and composition. In vitro testing indicated that United Kingdom preparations demonstrated superior raft formation compared to United States formulations, highlighting the importance of specific alginate concentrations and molecular characteristics in therapeutic efficacy. The quantities of alginate and sodium bicarbonate, along with other antacid components, vary widely among commercial products marketed internationally, with notable variations in labeling information across different regions.
Key Chemical Innovations in this compound's Composition
The chemical composition of this compound represents a sophisticated integration of multiple active and inactive components designed to optimize therapeutic performance. The primary active ingredient, sodium alginate, is derived from brown seaweed sustainably harvested along the shores of Norway, specifically from low molecular weight alginate extracted from the stipe of Laminaria hyperborea. This particular species, which grows in rough seas along the western coast of Norway, produces alginate with one of the highest naturally occurring guluronate contents, reaching up to 70 percent.
The molecular structure of the alginate component consists of linear copolymers with homopolymeric blocks of β-D-mannuronate and α-L-guluronate residues, covalently linked in different sequences. These monomers appear in homopolymeric blocks of consecutive guluronate residues, consecutive mannuronate residues, or alternating mannuronate and guluronate residues. The high guluronate content is particularly significant because high guluronate alginates form stronger gels with divalent cations, which is essential for effective raft formation.
The following table summarizes the key chemical components across different this compound formulations:
| Formulation | Primary Alginate Source | Antacid Components | Additional Active Ingredients |
|---|---|---|---|
| Original this compound | Sodium alginate from Laminaria hyperborea | Aluminum hydroxide, Magnesium carbonate | Sodium bicarbonate |
| This compound Advance | High-concentration sodium alginate | Calcium carbonate | Sodium bicarbonate |
| This compound Double Action | Sodium alginate (1000 mg per 20 mL dose) | Calcium carbonate (650 mg), Sodium bicarbonate (426 mg) | None specified |
The mechanism of raft formation involves a complex chemical process where sodium alginate interacts with gastric acid to precipitate into a low-density viscous gel of near-neutral pH within seconds in vitro or minutes in vivo. The inclusion of sodium bicarbonate in the formulation serves a dual purpose: it provides immediate acid neutralization while simultaneously generating carbon dioxide when it contacts gastric acid. This carbon dioxide becomes entrapped within the alginate gel matrix, creating buoyancy that causes the formation to float on the surface of gastric contents like a raft.
The chemical stability and effectiveness of the alginate raft depend on several critical factors, including the amount of carbon dioxide generated and entrapped, the molecular properties of the specific alginate used, and the presence of stabilizing ions such as aluminum or calcium in the antacid components. Research has demonstrated that the gel matrix formed can achieve up to 1400 times the viscosity of water, depending on the specific alginate formulation characteristics. Raft strength, measured in grams, can be quantified using instruments that determine the force necessary to pull a test probe across the surface, with relevant variables including alginate species, presence of stabilizing or destabilizing ions, and solution pH.
Properties
CAS No. |
66220-44-8 |
|---|---|
Molecular Formula |
CH4AlMgNaO7Si |
Molecular Weight |
230.4 g/mol |
InChI |
InChI=1S/CH2O3.Al.Mg.Na.3H2O.O.Si/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;3*1H2;;/q;+3;+2;+1;;;;-2;/p-4 |
InChI Key |
LCWAOCHOPBSGMU-UHFFFAOYSA-J |
SMILES |
C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |
Canonical SMILES |
C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |
Synonyms |
alginate - aluminium hydroxide - magnesium trisilicate - sodium bicarbonate alginate, aluminium hydroxide, magnesium trisilicate, sodium bicarbonate drug combination Gastrocote Gaviscon Quigel |
Origin of Product |
United States |
Scientific Research Applications
Randomized Controlled Trials
Numerous studies have evaluated the effectiveness of Gaviscon in managing GERD symptoms:
-
This compound Double Action vs. Placebo :
- A randomized, double-blind study involving 1,107 participants demonstrated that this compound significantly reduced symptoms of GERD compared to placebo. The Reflux Disease Questionnaire (RDQ) scores indicated a notable improvement in heartburn and regurgitation dimensions for those treated with this compound .
-
Post-Prandial Acid Exposure :
- In a study comparing this compound Double Action to an antacid without alginate, results showed that this compound was more effective in controlling post-prandial esophageal acid exposure. The study involved high-resolution manometry and pH-impedance monitoring, confirming that this compound effectively co-localizes with the acid pocket formed after meals .
-
Effectiveness in Specific Populations :
- Research has indicated that this compound is beneficial for patients who do not respond adequately to proton pump inhibitors (PPIs). A study highlighted that up to 20% of GERD patients experience persistent symptoms despite PPI treatment, suggesting that alternative treatments like this compound are necessary .
Safety Profile
This compound has been shown to have a favorable safety profile with minimal adverse effects reported in clinical trials. For instance, a study assessing safety outcomes found no significant differences in adverse events between this compound and placebo groups, indicating its tolerability among users .
Case Study 1: Efficacy in Chronic Cough Related to GERD
A case study investigated the use of this compound in patients with chronic cough attributed to GERD. After administering this compound over a four-week period, significant improvements were noted in cough frequency and severity, supporting its role as an adjunct therapy for respiratory symptoms linked to reflux .
Case Study 2: Long-Term Management of GERD
Another longitudinal case study followed patients using this compound as part of their long-term management plan for GERD. Patients reported sustained relief from symptoms over six months, suggesting that regular use of this compound can contribute positively to quality of life for those with chronic reflux conditions .
Comparative Data Table
| Study | Participants | Primary Outcome | Results |
|---|---|---|---|
| This compound DA vs Placebo | 1,107 | Reduction in RDQ scores | Significant reduction (P < 0.0001) |
| Post-Prandial Acid Exposure | 14 | Distal esophageal acid exposure | Less exposure with this compound (P < 0.05) |
| Chronic Cough Management | N/A | Improvement in cough frequency | Significant reduction noted after four weeks |
| Long-Term GERD Management | N/A | Quality of life improvement | Sustained relief reported over six months |
Comparison with Similar Compounds
Algicon
Acidex and Peptac
This compound Advance vs. Original
| Parameter | This compound Advance | This compound Original |
|---|---|---|
| Sodium Alginate Content | 1000 mg/10 mL | 500 mg/10 mL |
| Bicarbonate Type | Potassium bicarbonate | Sodium bicarbonate |
| Efficacy Duration | Longer-lasting raft | Moderate duration |
| Preference in Studies | Superior acid control | Standard symptom relief |
Non-Alginate Antacids
Tums (Calcium Carbonate)
- Mechanism : Neutralizes gastric acid without forming a raft .
- Efficacy : this compound’s alginate-antacid combination is 2–4× more effective in reducing acid reflux episodes than calcium carbonate alone .
- Onset : Both act within minutes, but this compound provides prolonged protection due to the raft .
Proton Pump Inhibitors (PPIs: Omeprazole)
- Mechanism : Suppresses acid production via H+/K+ ATPase inhibition .
- Efficacy: In moderate GERD, this compound suspension was non-inferior to omeprazole in achieving 24-hour heartburn-free periods . As an add-on to PPIs, this compound DA reduced breakthrough symptoms by 20% compared to placebo .
Combination Therapies
- Antacid Comparisons :
Clinical Data Tables
Table 1: Efficacy in GERD Symptom Reduction (RDQ Scores)
| Study Population | This compound DA LSM Reduction | Placebo LSM Reduction | LSM Difference (95% CI) | P-value |
|---|---|---|---|---|
| Overall GERD (China) | -1.27 | -1.06 | -0.21 (-0.30 to -0.12) | <0.0001 |
| NERD Subgroup | -1.20 | -1.06 | -0.14 (-0.27 to -0.01) | 0.038 |
| ERD Subgroup | -1.34 | -1.05 | -0.29 (-0.42 to -0.16) | <0.0001 |
Table 2: Postprandial Acid Exposure (pH-Impedance Monitoring)
| Parameter | This compound DA Liquid | Standard Antacid | p-value |
|---|---|---|---|
| Median Acid Exposure Time | 1.2% | 4.8% | <0.01 |
| Nadir pH (0–150 minutes) | 3.5 | 2.8 | <0.05 |
| Reflux Events (Total) | 18 | 19 | NS |
Preparation Methods
Sodium Alginate: The Raft-Forming Polymer
Sodium alginate, a linear polysaccharide derived from brown seaweed, constitutes 2.5–5% (w/v) of liquid formulations. Its ability to undergo ionotropic gelation in acidic environments forms the basis of this compound's mechanical barrier mechanism. When exposed to gastric acid (pH < 4), sodium alginate undergoes protonation to alginic acid, which crosslinks with divalent cations (Ca²⁺) to create a viscoelastic gel matrix. The molecular weight (typically 12–80 kDa) and guluronic acid content (≥65%) of the alginate determine raft strength and cohesion.
Carbonate Salts: Buoyancy and Neutralization
Sodium bicarbonate (213 mg/10 mL) and calcium carbonate (325 mg/10 mL) serve dual purposes:
-
Gas Generation : NaHCO₃ reacts with HCl to produce CO₂ bubbles (NaHCO₃ + HCl → NaCl + H₂O + CO₂↑), providing buoyancy to lift the alginate raft.
-
Calcium Ion Source : CaCO₃ dissolves in acid (CaCO₃ + 2HCl → CaCl₂ + H₂O + CO₂↑), releasing Ca²⁺ for alginate crosslinking.
-
Acid Neutralization : Combined carbonate content provides ~10 mEq H⁺ neutralization capacity per 20 mL dose.
Excipients: Stability and Palatability
-
Carbomers (0.5–1.5% w/v): Polyacrylic acid polymers maintain suspension homogeneity by providing thixotropic rheology.
-
Preservatives : Methyl/propyl paraben (0.1–0.2% each) prevent microbial growth.
-
Flavoring Agents : Peppermint oil (0.05–0.1% v/v) masks the alkaline taste.
Formulation Principles and Reaction Dynamics
Raft Formation Mechanism
The critical sequence involves:
-
Acid Activation : Gastric HCl protonates sodium alginate (pH < 4), converting it to alginic acid.
-
Calcium Crosslinking : Ca²⁺ from CaCO₃ bridges guluronate residues, forming a "egg-box" gel structure.
-
CO₂ Entrapment : NaHCO₃-derived gas bubbles reduce raft density to <1 g/cm³, ensuring floatation.
Ex-Vivo Demonstration :
Viscosity Modulation Strategies
Optimal viscosity (500–2000 cP at 20°C) is achieved through:
-
Carbomer-Alginate Synergy : Carbomer (0.5% w/v) enhances low-shear viscosity without impeding CO₂ release.
-
Staged Alginate Addition : Patent WO2015105346A1 discloses adding 30% alginate before carbomer neutralization to prevent over-thickening.
Industrial Manufacturing Processes
Liquid Formulation Protocol (Double Action)
| Step | Parameters | Purpose |
|---|
-
Carbomer Dispersion | 0.5% carbomer in deionized H₂O | Base viscosity
-
NaOH Neutralization | Adjust to pH 7.0–7.5 | Activate carbomer
-
Premix Solution | NaHCO₃, CaCO₃, preservatives | Reactant prep
-
Alginate Hydration | 1.7% sodium alginate in premix | Partial gelation
-
Combining Phases | Mix carbomer gel + premix | Uniform dispersion
-
Final Alginate Add | Remaining 3.3% alginate | Complete hydration
-
Flavor Addition | Peppermint oil, saccharin | Palatability
Adapted from UKPAR PL 00063/0156 and WO2015105346A1.
Critical Controls :
Tablet Compression Method
Granulation :
Compression :
-
15–20 kN force on rotary tablet press to achieve hardness 50–80 N.
-
Include effervescent layer (citric acid + NaHCO₃) for rapid disintegration.
Quality Assurance and Stability
Release Specifications
Stability Challenges
-
Syneresis : Alginate gels expel water over time; controlled by carbomer and Ca²⁺ ratios.
-
CO₂ Migration : 3-layer bottle design (HDPE outer, EVOH barrier, PP inner) limits gas permeation.
Comparative Analysis of this compound Formulations
Key Trends :
-
Advance Formulations : Higher alginate (6.2% vs 5.0%) and K⁺ content enhance raft cohesion and duration.
-
Tablet Limitations : Lower raft strength due to granulation-induced alginate depolymerization.
Emerging Innovations and Process Optimizations
Continuous Manufacturing
Patent WO2015105346A3 describes a single-vessel process with:
Q & A
Q. What distinguishes Gaviscon’s alginate-based mechanism from conventional antacid therapies, and how can this be experimentally validated?
this compound’s mechanism relies on sodium alginate, which forms a viscous gel ("raft") upon contact with gastric acid, physically blocking reflux . To validate this, researchers can use in vitro models simulating gastric pH (e.g., USP dissolution apparatus) to measure raft formation kinetics, buoyancy, and acid-neutralizing capacity. Comparative studies with non-alginate antacids (e.g., calcium carbonate) should include rheological assessments and pH-stat titration .
Q. How do formulation differences (tablets vs. suspension) impact this compound’s pharmacokinetic and pharmacodynamic profiles?
Tablets and suspensions differ in excipients (e.g., carbomer in suspension vs. direct compression agents in tablets) and dissolution rates . Researchers should conduct in vitro disintegration tests (per USP standards) paired with in vivo pH-monitoring studies in human subjects to correlate formulation differences with onset/duration of action. HPLC can quantify alginate release profiles .
Q. What safety considerations are critical when designing preclinical studies on this compound for vulnerable populations (e.g., pregnant individuals)?
While this compound is generally safe due to its non-systemic mechanism, preclinical studies should assess sodium content (risk in hypertension) and excipient tolerability (e.g., parabens in suspension) . Use validated teratogenicity models (e.g., rodent pregnancy studies) and monitor electrolyte imbalances in long-term dosing trials .
Advanced Research Questions
Q. How can researchers address contradictions in clinical efficacy data for this compound across heterogeneous patient cohorts (e.g., GERD vs. functional dyspepsia)?
Stratified randomization in clinical trials can isolate cohort-specific responses. For example, a 2022 RCT compared this compound Advance to placebo in GERD patients, using endoscopy-confirmed mucosal healing as a primary endpoint . To resolve contradictions, apply meta-analysis tools (e.g., RevMan) with subgroup analyses based on diagnosis, age, and comorbidity profiles .
Q. What experimental designs optimize the evaluation of this compound’s mucoadhesive properties in gastrointestinal models?
Use ex vivo mucosal adhesion assays (e.g., porcine esophageal tissue in Franz cells) to measure retention time under simulated peristalsis. Complement with fluorescence microscopy to track alginate raft interactions with mucin layers . Computational fluid dynamics (CFD) can model raft persistence under varying pH and shear stress .
Q. How should researchers control for confounding variables in longitudinal studies assessing this compound’s efficacy in chronic acid reflux?
Implement crossover designs with washout periods (e.g., 7-day PPI discontinuation before this compound trials) . Covariates like diet, BMI, and concomitant medications should be recorded via validated questionnaires (e.g., GERD-HRQL). Mixed-effects models can adjust for intra-patient variability .
Q. What methodologies are recommended for comparative studies between this compound and proton pump inhibitors (PPIs) in acid suppression?
Conduct head-to-head trials with dual primary endpoints: symptom relief (via visual analog scales) and physiologic metrics (24-hour pH monitoring). For mechanistic insights, combine impedance planimetry to assess esophageal mucosal resistance and alginate raft integrity .
Methodological Guidance
Q. How to design a robust literature review framework for this compound-related research?
- Search Strategy : Use PubMed/Embase with MeSH terms like "alginates/therapeutic use" AND "gastroesophageal reflux/drug therapy," limiting to RCTs and systematic reviews.
- Quality Assessment : Apply GRADE criteria to evaluate evidence strength, noting conflicts of interest (e.g., industry-funded studies) .
- Gaps Identification : Highlight understudied areas (e.g., this compound’s impact on non-erosive reflux disease) .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Dose Escalation : Use Bayesian adaptive designs to minimize sample size while identifying effective doses.
- Modeling : Fit sigmoidal Emax models to symptom relief data, adjusting for baseline acid exposure .
- Survival Analysis : Kaplan-Meier curves for time-to-symptom recurrence, stratified by formulation .
Q. How to standardize in vitro testing protocols for this compound’s acid-neutralizing capacity?
- pH Titration : Follow USP guidelines with 0.1N HCl, maintaining temperature at 37°C.
- Raft Characterization : Use texture analyzers to measure compressive strength and buoyancy duration .
- Inter-Lab Validation : Adopt ISO 17025 standards for reproducibility, reporting interquartile ranges for key metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
